(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
The molecule contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are known for their diverse biological activities and are found in many potent drugs and natural products .
Molecular Structure Analysis
The molecule contains a thiazole ring, a piperidine ring, and a sulfonyl group attached to a fluorophenyl group. The presence of these functional groups can greatly influence the molecule’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the thiazole ring might undergo reactions such as nucleophilic substitution or electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonyl group might increase its acidity, and the fluorophenyl group might increase its lipophilicity .Scientific Research Applications
Polymer Science Applications
Polyamides containing ether and sulfone links were prepared using aromatic diamines, showing high solubility in polar solvents and distinct glass transition temperatures. These polymers, designed for improved thermal stability and mechanical properties, are applicable in advanced material sciences (Hsiao & Huang, 1997).
Antimicrobial and Antitumor Activities
Novel hybrid molecules containing penicillanic or cephalosporanic acid moieties were synthesized, showing significant antimicrobial activity. This research highlights the potential for developing new antibiotics based on structural modifications of existing molecules (Başoğlu et al., 2013).
Thiazole-aminopiperidine analogues were identified as potent Mycobacterium tuberculosis GyrB inhibitors, demonstrating the promise of hybrid molecules in treating tuberculosis. This study underscores the importance of molecular hybridization in drug discovery (Jeankumar et al., 2013).
Novel Therapeutic Agents
The synthesis of fluoro-substituted sulphonamide benzothiazole derivatives for antimicrobial screening reveals the potential of fluorobenzenes and benzothiazoles in creating potent biodynamic agents. This work contributes to the ongoing search for new antimicrobial compounds (Jagtap et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-14-3-8-18-19(13-14)29-21(24(18)2)23-20(26)15-9-11-25(12-10-15)30(27,28)17-6-4-16(22)5-7-17/h3-8,13,15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBOPYANGLHRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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